REACTION_CXSMILES
|
O1CCO[CH:2]1[CH2:6][CH2:7][CH2:8][C:9]#[N:10].C1(C)C=CC(S(O)(=O)=O)=CC=1.I([O-])(=O)(=O)=O.[Na+].[NH2:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][N:30]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(=O)(O)[O-].[Na+]>CC(C)=O.O.C(Cl)Cl>[N:30]1[CH:31]=[CH:32][CH:33]=[CH:34][C:29]=1[NH:28][CH2:2][CH2:6][CH2:7][CH2:8][C:9]#[N:10] |f:2.3,5.6,7.8|
|
Name
|
|
Quantity
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6.26 g
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Type
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reactant
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Smiles
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O1C(OCC1)CCCC#N
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Name
|
|
Quantity
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50 mL
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Type
|
solvent
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Smiles
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CC(=O)C
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
|
O
|
Name
|
|
Quantity
|
843 mg
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Type
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reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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9.67 g
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Type
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reactant
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Smiles
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I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
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4.17 g
|
Type
|
reactant
|
Smiles
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NC1=NC=CC=C1
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Name
|
|
Quantity
|
14.1 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
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Name
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|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
40 °C
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Type
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CUSTOM
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Details
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the reaction mixture was magnetically stirred under nitrogen for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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WASH
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Details
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washing the filter cake with ethyl acetate (100 mL)
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Type
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ADDITION
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Details
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The filtrate was mixed with aqueous sodium bicarbonate solution (50 mL)
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Type
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CUSTOM
|
Details
|
the phases were separated
|
Type
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EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate (3×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
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CUSTOM
|
Details
|
Removal of solvent under vacuum
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Type
|
CUSTOM
|
Details
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gave the crude product (5-oxopentanenitrile)
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Type
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STIRRING
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Details
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the reaction mixture was stirred for 4 hours
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Duration
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4 h
|
Type
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CUSTOM
|
Details
|
the phases were separated
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Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate (4×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Removal of solvent under vacuum
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Type
|
CUSTOM
|
Details
|
gave crude product which
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Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica gel
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Type
|
WASH
|
Details
|
eluting with methylene chloride
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Type
|
CUSTOM
|
Details
|
Removal of solvent under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)NCCCCC#N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |